1,4-Diacetoxy-2,3-dicyanobenzene
Overview
Description
1,4-Diacetoxy-2,3-dicyanobenzene is a chemical compound known for its use as a cell-permeable fluorescent probe. It is particularly valuable in scientific research for monitoring intracellular pH levels. The compound crosses cell membranes and is cleaved by cytosolic esterases to form the fluorescent pH indicator 2,3-dicyano-hydroquinone .
Mechanism of Action
Target of Action
The primary target of 1,4-Diacetoxy-2,3-dicyanobenzene is cytosolic esterases . These enzymes are found in the cytoplasm of cells and play a crucial role in the hydrolysis of esters into an acid and alcohol .
Mode of Action
This compound is a cell-permeable fluorescent probe . It crosses the cell membrane and is cleaved by cytosolic esterases to the fluorescent pH indicator 2,3-dicyano-hydroquinone (DCH) . This transformation allows the compound to be used as a monitor for intracellular pH .
Biochemical Pathways
The compound’s interaction with cytosolic esterases leads to the formation of 2,3-dicyano-hydroquinone (DCH), a fluorescent pH indicator . This process allows the monitoring of intracellular pH, providing insights into the biochemical pathways related to pH regulation within the cell .
Pharmacokinetics
It is known that the compound can rapidly cross cell membranes , suggesting it has good cell permeability. Its transformation into DCH by cytosolic esterases indicates that it undergoes metabolism within the cell .
Result of Action
The cleavage of this compound by cytosolic esterases results in the formation of the fluorescent pH indicator 2,3-dicyano-hydroquinone (DCH) . This allows the monitoring of intracellular pH, providing valuable information about the cellular environment .
Action Environment
The action of this compound is influenced by the presence of cytosolic esterases and the ability of the compound to cross cell membranes . Environmental factors that could potentially influence the action of the compound include the concentration of esterases in the cell and the integrity of the cell membrane.
Biochemical Analysis
Biochemical Properties
1,4-Diacetoxy-2,3-dicyanobenzene interacts with cytosolic esterases . It crosses cell membranes and is cleaved by these enzymes to form the fluorescent pH indicator 2,3-dicyano-hydroquinone . This interaction allows the compound to be used as a probe for monitoring intracellular pH .
Cellular Effects
The primary cellular effect of this compound is its ability to monitor intracellular pH . By interacting with cytosolic esterases and forming a fluorescent pH indicator, it can provide valuable information about the pH inside cells .
Molecular Mechanism
The molecular mechanism of this compound involves its transformation into a fluorescent pH indicator . After crossing the cell membrane, it is cleaved by cytosolic esterases to form 2,3-dicyano-hydroquinone . This compound is fluorescent and can be excited at UV wavelengths, allowing it to be used as a pH indicator .
Metabolic Pathways
It is known to interact with cytosolic esterases
Transport and Distribution
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diacetoxy-2,3-dicyanobenzene can be synthesized through the acetylation of 2,3-dicyano-1,4-hydroquinone. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroquinone .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale acetylation reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,4-Diacetoxy-2,3-dicyanobenzene undergoes several types of chemical reactions, including:
Hydrolysis: The acetoxy groups can be hydrolyzed to yield 2,3-dicyano-1,4-hydroquinone.
Reduction: The compound can be reduced to form 2,3-dicyano-1,4-hydroquinone.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Hydrolysis: Typically involves the use of aqueous acids or bases.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used depending on the desired substitution product
Major Products
Hydrolysis: 2,3-dicyano-1,4-hydroquinone.
Reduction: 2,3-dicyano-1,4-hydroquinone.
Substitution: Various substituted derivatives of 2,3-dicyano-1,4-hydroquinone
Scientific Research Applications
1,4-Diacetoxy-2,3-dicyanobenzene is widely used in scientific research, particularly in the following areas:
Chemistry: As a fluorescent probe for monitoring pH changes in chemical reactions.
Biology: Used in cell biology to study intracellular pH dynamics.
Industry: Utilized in the development of pH-sensitive materials and sensors .
Comparison with Similar Compounds
Similar Compounds
2,3-Dicyano-1,4-hydroquinone diacetate: Similar in structure and function, used as a fluorescent probe.
3,6-Diacetoxyphthalonitrile: Another acetoxy-substituted dicyanobenzene derivative with similar applications
Uniqueness
1,4-Diacetoxy-2,3-dicyanobenzene is unique due to its specific use as a pH-sensitive fluorescent probe that can be cleaved by cytosolic esterases, making it highly effective for monitoring intracellular pH changes in real-time .
Properties
IUPAC Name |
(4-acetyloxy-2,3-dicyanophenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c1-7(15)17-11-3-4-12(18-8(2)16)10(6-14)9(11)5-13/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDCGBVAZDYTFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C(=C(C=C1)OC(=O)C)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30232458 | |
Record name | 1,4-Diacetoxy-2,3-dicyanobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30232458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83619-73-2 | |
Record name | 1,4-Diacetoxy-2,3-dicyanobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083619732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Diacetoxy-2,3-dicyanobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30232458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ADB enable intracellular pH measurement?
A1: ADB itself is not fluorescent, but it readily enters cells and is rapidly hydrolyzed by intracellular esterases to 2,3-dicyano-hydroquinone (DCH). DCH is a pH-sensitive fluorophore. [, , , , , , ] This means its fluorescence intensity changes depending on the surrounding pH. By measuring these changes with techniques like flow cytometry, researchers can infer the intracellular pH. [, , , , , , ]
Q2: Are there any challenges in using ADB for pH measurement?
A2: Yes, some factors need careful consideration. First, the hydrolysis of ADB produces a transient fluorescent intermediate, which could lead to inaccurate pH readings if not accounted for. [] Second, achieving stable pH measurements requires sufficient incubation time for ADB to be fully hydrolyzed, and this can vary depending on cell type and esterase activity. [, ] Finally, while ADB is generally non-toxic, high concentrations combined with UV laser exposure during flow cytometry can be detrimental to cells. []
Q3: Can ADB be used to study cellular responses to stress?
A3: Absolutely. Researchers have successfully employed ADB to investigate intracellular pH changes in response to heat stress. Studies on Chinese hamster ovary (CHO) cells demonstrate that heat shock can trigger distinct pH fluctuations, and these dynamics can be influenced by factors like extracellular pH and the presence of sensitizing agents like procaine. [, , , ]
Q4: How does ADB contribute to understanding drug effects on cells?
A4: ADB, in conjunction with flow cytometry, allows for multiparametric analysis of drug-treated cells. [, ] For instance, by measuring intracellular pH and esterase activity, researchers can gain insights into the metabolic state of leukemia cells exposed to various cytostatic drugs. [] This approach offers a more comprehensive view of drug action beyond simply assessing cell death.
Q5: Beyond cell lines, does ADB hold potential for clinical applications?
A5: While more research is needed, preliminary findings suggest ADB could be valuable for monitoring patients in intensive care. Studies indicate that flow cytometric analysis of neutrophil function, including intracellular pH measured by ADB, could serve as an early indicator of organ failure in sepsis or trauma patients. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.